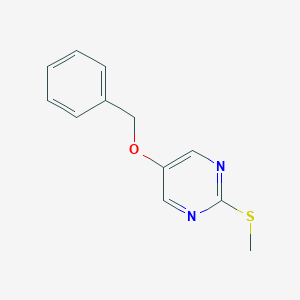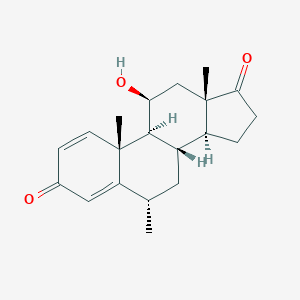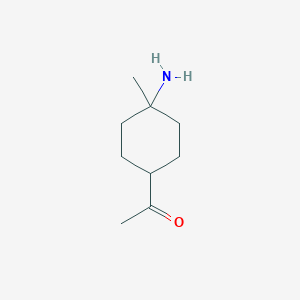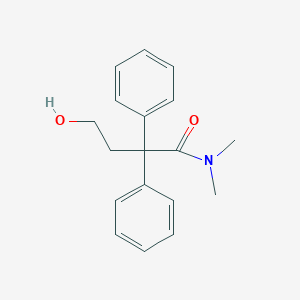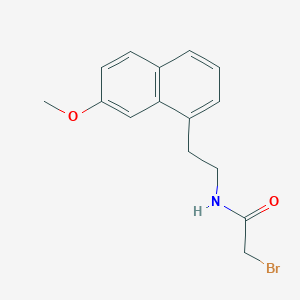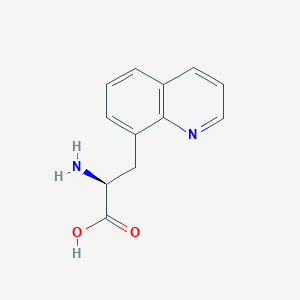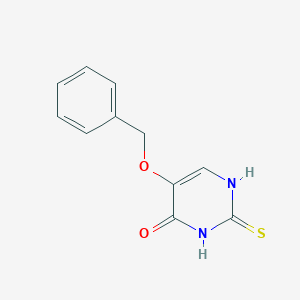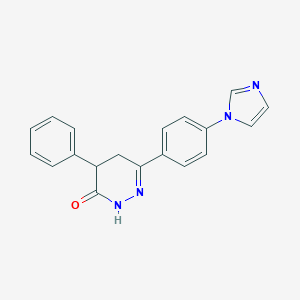
6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, which are involved in the development and progression of various diseases.
Effets Biochimiques Et Physiologiques
6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations of using this compound is its toxicity, which may affect the results of experiments.
Orientations Futures
There are several future directions for the study of 6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound to further understand its potential therapeutic effects. Additionally, the toxicity of this compound needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one is a chemical compound that has potential applications in the development of new drugs. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-(4,5-dihydro-1H-pyridazin-3-yl)aniline with 4-formylphenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 4-(4,5-dihydro-1H-pyridazin-3-yl)aniline with 4-bromoacetophenone in the presence of a base and a palladium catalyst.
Applications De Recherche Scientifique
6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one has been studied for its potential applications in the development of new drugs. This compound has been shown to have potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
130082-42-7 |
|---|---|
Nom du produit |
6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one |
Formule moléculaire |
C19H16N4O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
3-(4-imidazol-1-ylphenyl)-5-phenyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H16N4O/c24-19-17(14-4-2-1-3-5-14)12-18(21-22-19)15-6-8-16(9-7-15)23-11-10-20-13-23/h1-11,13,17H,12H2,(H,22,24) |
Clé InChI |
LPOMPJGEAVZPJA-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3)C4=CC=CC=C4 |
SMILES canonique |
C1C(C(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3)C4=CC=CC=C4 |
Synonymes |
6-((4-imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one IPPDPO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



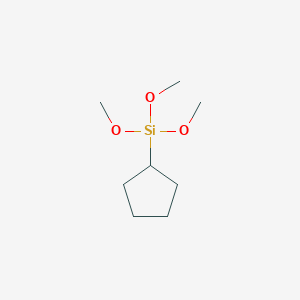
![3'-Nitro-[1,1'-biphenyl]-3-ol](/img/structure/B142428.png)
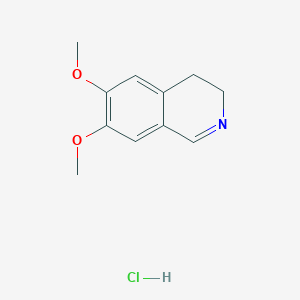
![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)
